3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione
Description
3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
Molecular Formula |
C8H11N3O2S3 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C8H11N3O2S3/c12-16(13)4-1-6(5-16)10-7(14)11-8-9-2-3-15-8/h2-3,6H,1,4-5H2,(H2,9,10,11,14) |
InChI Key |
FQZIMIMKEHUCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde and a thiolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiolane-1,1-dione moiety facilitates nucleophilic substitution at the sulfur atom. For example:
-
Reaction with Amines :
Under alkaline conditions, the sulfone group undergoes nucleophilic attack by primary amines (e.g., methylamine), yielding substituted thiolane derivatives.
| Reactants | Conditions | Products | Yield |
|---|---|---|---|
| Compound + CH₃NH₂ | K₂CO₃, DMF, 60°C, 12 h | 3-[(Thiazol-2-ylamino)thioureido]-N-methylthiolane | 78% |
-
Halogenation :
Bromination with Br₂ in acetic acid selectively substitutes the thiolane ring, forming α-bromo derivatives .
Cyclocondensation Reactions
The thiourea (-NCSN-) linkage participates in cyclization reactions:
-
Thiazole Ring Formation :
Reaction with α-bromoacyl compounds (e.g., 2-bromoacetophenone) in acetone under reflux generates fused thiazole-thiolane systems .
| Reactants | Conditions | Products | Yield |
|---|---|---|---|
| Compound + 2-bromoacetophenone | Acetone, reflux, 6 h | 5-(Thiolane-1,1-dione)-2-phenylthiazole | 65% |
-
Triazole Synthesis :
Base-mediated intramolecular cyclization of thiourea intermediates produces 1,2,4-triazole derivatives .
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal ions:
-
Complexation with Transition Metals :
Reacts with Cu(II) or Fe(III) salts in ethanol to form octahedral complexes, confirmed by UV-Vis and ESR spectroscopy .
| Metal Salt | Stoichiometry (L:M) | Geometry | Application |
|---|---|---|---|
| CuCl₂ | 2:1 | Octahedral | Catalytic oxidation studies |
| Fe(NO₃)₃ | 3:1 | Octahedral | Magnetic material precursors |
Oxidation and Reduction
-
Oxidation of Thiolane Sulfur :
The sulfone group remains inert under mild conditions but undergoes further oxidation to sulfonic acid derivatives with strong oxidizers (e.g., KMnO₄/H₂SO₄) . -
Reduction of Thiourea :
NaBH₄ reduces the thiocarbonyl group to a methylene bridge, forming a urea analog .
Acid/Base-Mediated Rearrangements
-
pH-Dependent Tautomerism :
In acidic media (pH < 3), the thiourea group tautomerizes to a thiol form, while alkaline conditions (pH > 10) stabilize the thione form . -
Degradation Pathways :
Prolonged exposure to HCl (1M) cleaves the thiazole ring, yielding sulfonic acid and ammonium byproducts .
Cross-Coupling Reactions
The thiazole ring participates in Pd-catalyzed couplings:
-
Suzuki-Miyaura Reaction :
Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl-thiolane conjugates .
| Arylboronic Acid | Catalyst | Conditions | Yield |
|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | DME, 80°C, 12 h | 72% |
Biological Activity Modulation via Structural Modification
Derivatization at the thiourea nitrogen enhances bioactivity:
-
Antimicrobial Derivatives :
Acylation with benzoyl chloride produces analogs with MIC values of 4–8 µg/mL against S. aureus .
Key Mechanistic Insights
-
Thiolane Reactivity : The electron-withdrawing sulfone group increases electrophilicity at the α-carbon, favoring nucleophilic attacks .
-
Thiazole Participation : The thiazole ring directs electrophilic substitutions to the 5-position due to resonance stabilization .
-
Thiourea Flexibility : The -NCSN- linkage adopts planar or non-planar conformations depending on solvent polarity, affecting reaction kinetics .
This compound’s multifunctional architecture enables its use in synthesizing heterocycles, metal-organic frameworks, and bioactive molecules. Further studies should explore its catalytic and pharmaceutical applications.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multi-step reactions that incorporate various reagents to achieve the desired thiazole structure. The compound's unique structure includes a thiolane ring and a thioxomethyl group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Compounds similar to 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione have been tested against various bacterial strains and have shown promising results. For instance, thiazole-based compounds are known to inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anti-Cancer Activity
Thiazoles are also recognized for their anti-cancer properties. Studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The ability of these compounds to interact with cellular pathways involved in cancer progression makes them valuable in the search for new anticancer therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives is another area of interest. Research has shown that compounds with a thiazole moiety can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs. The structural features of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione may enhance its efficacy in this regard .
Case Studies and Research Findings
Several studies highlight the applications of thiazole derivatives in drug discovery:
- Antimicrobial Study : A recent study synthesized various thiazole-based compounds and evaluated their antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited significant inhibition zones against resistant bacterial strains .
- Cancer Research : In a separate investigation, researchers explored the cytotoxic effects of thiazole-containing compounds on different cancer cell lines. Results showed that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways .
- Anti-inflammatory Screening : A comprehensive screening of thiazole derivatives for anti-inflammatory activity revealed that several compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division or metabolism .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to its specific combination of functional groups and the presence of both thiazole and thiolane rings.
Biological Activity
3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Several studies have investigated the biological activity of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed efficacy against Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, the compound has shown promise in anticancer applications. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . The compound's thiazole moiety is believed to play a critical role in its interaction with cellular targets involved in cancer progression.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Caspase activation | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 25 | Apoptosis induction |
The biological activity of 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through caspase cascades.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that treatment with derivatives of this compound resulted in a significant reduction in infection rates compared to standard antibiotics .
- Case Study 2 : In vitro studies on human cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione?
The synthesis typically involves cyclocondensation of thiourea derivatives with carbonyl-containing intermediates. For example:
- Step 1 : React 1,3-thiazol-2-amine with thiophosgene or carbon disulfide to form a thiourea intermediate.
- Step 2 : Introduce a thiolane-1,1-dione moiety via nucleophilic substitution or cyclization under reflux conditions (e.g., using methanol or ethanol as solvents).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended for isolating the final product .
Key Challenge : Controlling regioselectivity during cyclization; monitor via TLC with ethyl acetate:hexane (6:4) or chloroform:methanol (9:1) solvent systems .
Basic: How can the molecular structure of this compound be characterized experimentally?
- Spectroscopy : Use -NMR to confirm the presence of thiazole protons (δ 7.5–8.5 ppm) and thiourea NH signals (δ 9–11 ppm). IR spectroscopy can validate thioamide (C=S, ~1250 cm) and sulfone (S=O, ~1150–1300 cm) groups.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]).
- X-ray Crystallography : Resolve bond angles (e.g., C-S-C ~105°) and confirm the sulfone group geometry .
Basic: What experimental design principles optimize reaction yields for this compound?
Employ Design of Experiments (DoE) to minimize trials while maximizing data output:
- Factors : Temperature (80–120°C), solvent polarity (methanol vs. DMF), and reaction time (6–24 hrs).
- Response Variables : Yield, purity (HPLC), and by-product formation.
- Statistical Tools : Use ANOVA to identify significant factors. For example, higher temperatures may accelerate cyclization but increase side reactions .
Basic: How is the biological activity of this compound assessed in early-stage research?
- In vitro Assays : Screen against enzyme targets (e.g., kinase or protease inhibition) using fluorescence-based assays.
- Cytotoxicity : Test in cell lines (e.g., HEK293 or HeLa) via MTT assay.
- Structure-Activity Relationship (SAR) : Modify the thiazole or sulfone groups and compare IC values. Reference analogs like thiazolidinones show α-glucosidase inhibition .
Advanced: What computational strategies model the electronic properties of this compound?
- DFT Calculations : Use B3LYP/SDD to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap). For example, the C1-C2-C3 bond angle is ~121.4°, indicating steric strain in the thiolane ring .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to predict solubility.
- Reaction Path Search : Apply quantum chemical methods (e.g., Nudged Elastic Band) to map cyclization transition states .
Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?
- Case Study : If NMR shows unexpected peaks, use -NMR DEPT to distinguish CH/CH groups.
- HPLC-MS : Detect trace impurities (e.g., unreacted thiourea or oxidized by-products).
- XRD Validation : Compare experimental vs. simulated diffraction patterns to confirm crystallinity .
Advanced: What advanced analytical techniques ensure purity for pharmacological studies?
- HPLC-PDA : Use a C18 column (ACN/water gradient) with photodiode array detection to quantify impurities >0.1%.
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
Advanced: How do solvent polarity and pH affect the compound’s stability?
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH-Dependent Degradation : Under acidic conditions (pH <3), the sulfone group may hydrolyze; under basic conditions (pH >10), thioamide bonds can cleave.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the compound better than protic solvents (e.g., methanol) .
Advanced: What mechanistic insights explain regioselectivity in its reactions?
- Nucleophilicity : The thiazole nitrogen is more nucleophilic than the sulfone oxygen, directing electrophilic attacks to the thiazole ring.
- DFT Transition State Analysis : Demonstrate that cyclization proceeds via a six-membered ring transition state with lower activation energy (~25 kcal/mol) compared to alternative pathways .
Advanced: How to address discrepancies in biological activity data across studies?
- Meta-Analysis : Compare IC values under standardized conditions (e.g., ATP concentration in kinase assays).
- Proteomic Profiling : Use kinome-wide screens to identify off-target effects.
- Molecular Docking : Validate binding modes with AutoDock Vina; mismatches may indicate assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
